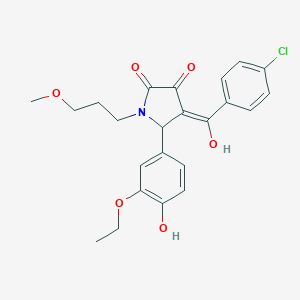![molecular formula C19H22N2O2 B257706 N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide, commonly known as Boc-L-phenylalanine benzylamide, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of amino acid derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Boc-L-phenylalanine benzylamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Boc-L-phenylalanine benzylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce the levels of prostaglandin E2 (PGE2), a potent mediator of inflammation. Boc-L-phenylalanine benzylamide has also been shown to exhibit analgesic effects, possibly through the inhibition of COX-2 activity. In addition, the compound has been shown to induce apoptosis in cancer cells, indicating its potential use as an anti-tumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-L-phenylalanine benzylamide in lab experiments include its high purity, reproducibility of synthesis, and well-documented scientific research applications. However, the compound has some limitations, including its relatively high cost and limited availability. In addition, the compound may exhibit some toxicity at high concentrations, and caution should be taken when handling and using the compound in lab experiments.
Orientations Futures
There are several future directions for the research and development of Boc-L-phenylalanine benzylamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammatory disorders. Another direction is the investigation of its potential use in drug delivery systems, particularly in the development of targeted therapies for cancer and other diseases. Furthermore, the mechanism of action of Boc-L-phenylalanine benzylamide should be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of Boc-L-phenylalanine benzylamide involves the reaction of Boc-L-phenylalanine with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis of Boc-L-phenylalanine benzylamide has been reported in various scientific journals, and the method is considered reliable and reproducible.
Applications De Recherche Scientifique
Boc-L-phenylalanine benzylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its effects on the central nervous system and has shown promising results in the treatment of depression and anxiety disorders. Boc-L-phenylalanine benzylamide has also been studied for its potential use in drug delivery systems, as it can be conjugated with various targeting moieties to enhance the specificity and efficacy of drugs.
Propriétés
Nom du produit |
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)21-17(16(22)14-10-6-4-7-11-14)20-18(23)15-12-8-5-9-13-15/h4-13,17,21H,1-3H3,(H,20,23) |
Clé InChI |
YWOUDHZNBHBXJT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)NC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B257625.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)